tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
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Overview
Description
tert-Butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate: is a complex organic compound with a unique spirocyclic structure. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways. Its ability to interact with various enzymes and receptors makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties enable the creation of products with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
- tert-Butyl 7-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate
Uniqueness: What sets tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate apart from similar compounds is its specific combination of functional groups and spirocyclic structure. This unique arrangement allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets, making it a versatile and valuable compound in both research and industrial applications .
Properties
CAS No. |
2306262-93-9 |
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Molecular Formula |
C12H22N2O3 |
Molecular Weight |
242.3 |
Purity |
95 |
Origin of Product |
United States |
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